3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione

Description

Contextualization within the Purine (B94841) Alkaloid Family

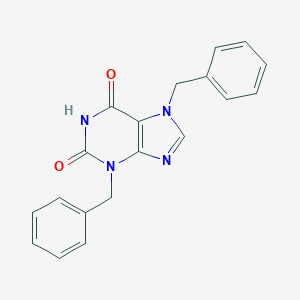

The purine alkaloid family comprises naturally occurring methylated xanthine (B1682287) derivatives, most notably caffeine, theobromine (B1682246), and theophylline (B1681296). These compounds are well-known for their physiological effects. 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione, also known as 3,7-dibenzyltheobromine, is a synthetic analogue of theobromine (3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione). bldpharm.com While the core purine structure is retained, the methyl groups found in theobromine are replaced by much larger benzyl (B1604629) groups in this synthetic derivative. This structural modification significantly alters the molecule's physicochemical properties, such as its solubility, steric bulk, and potential for intermolecular interactions.

Structural Characteristics of the Purine-2,6-dione (B11924001) Scaffold and Benzyl Substitutions

The foundational structure of this compound is the purine-2,6-dione scaffold, also referred to as the xanthine skeleton. researchgate.net This is a bicyclic heteroaromatic system composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.net The "-dione" suffix indicates the presence of two ketone groups, located at positions 2 and 6 of the purine ring. nih.gov

The defining feature of this particular compound is the presence of two benzyl groups (a phenyl ring attached to a methylene (B1212753) group, -CH₂-C₆H₅) substituting the hydrogen atoms at the N3 and N7 positions of the purine ring. The nitrogen atoms of the purine ring are key sites for substitution, and the nature of the substituent group can dramatically influence the molecule's properties. The introduction of the bulky and aromatic benzyl groups can lead to π-π stacking interactions, which are not possible with the simple methyl groups of naturally occurring purine alkaloids. researchgate.net

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 3,7-dibenzyl-3,7-dihydropurine-2,6-dione |

| CAS Number | 139927-86-9 chemicalbook.com |

| Molecular Formula | C₁₉H₁₆N₄O₂ |

| Molecular Weight | 332.36 g/mol |

This data is compiled from publicly available chemical databases.

Significance of N-Substitution Patterns in Purine Dione (B5365651) Derivatives

The pattern of substitution on the nitrogen atoms of the purine-2,6-dione scaffold is a critical determinant of a derivative's chemical and biological profile. nih.gov Researchers have extensively explored the effects of attaching various functional groups to the N1, N3, and N7 positions to modulate activity. For instance, studies on different N-substituted 1H-isoindole-1,3(2H)-dione derivatives have shown how modifications can influence biological affinity. nih.gov

In the context of purine diones, the size, electronics, and lipophilicity of the N-substituents can influence a range of properties including receptor binding affinity and metabolic stability. The synthesis of various N-substituted purine derivatives is a common strategy in medicinal chemistry to develop novel therapeutic agents. derpharmachemica.comnih.gov The presence of benzyl groups at N3 and N7, as seen in this compound, creates a unique steric and electronic environment compared to smaller alkyl substituents, which can lead to distinct interactions with biological targets. Research into a variety of purine dione derivatives has highlighted the importance of these substitution patterns in the development of compounds with potential anti-inflammatory or anti-proliferative properties. nih.govderpharmachemica.com

Table 2: Comparison of N-Substituents in Common Purine-2,6-diones

| Compound | N1-Substituent | N3-Substituent | N7-Substituent |

| Xanthine | H | H | H |

| Caffeine | CH₃ | CH₃ | CH₃ |

| Theobromine | H | CH₃ | CH₃ |

| Theophylline | CH₃ | CH₃ | H |

| Paraxanthine | H | CH₃ | CH₃ |

| This compound | H | CH₂-C₆H₅ | CH₂-C₆H₅ |

This table illustrates the different substitution patterns in well-known purine alkaloids and the subject compound.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibenzylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18-16-17(20-13-22(16)11-14-7-3-1-4-8-14)23(19(25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMANCBOGUXSDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325665 | |

| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139927-86-9 | |

| Record name | 3,7-Dihydro-3,7-bis(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139927-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,7 Dibenzyl 3,7 Dihydro Purine 2,6 Dione and Analogous Derivatives

Established Synthetic Pathways to the Purine-2,6-dione (B11924001) Core

The foundational purine-2,6-dione structure, also known as xanthine (B1682287), is a fused heterocyclic system comprising a pyrimidine (B1678525) ring and an imidazole (B134444) ring. researchgate.netnews-medical.net Its synthesis is a critical first step and is typically achieved through two primary strategies: building the ring system from acyclic precursors or modifying existing heterocyclic structures.

Ring-Closure Reactions for Purine (B94841) Ring Formation

The most classic and versatile method for constructing the purine ring system is the Traube purine synthesis, first introduced in 1900. researchgate.netslideshare.net This method generally involves the condensation of a substituted pyrimidine with a one-carbon fragment donor. slideshare.net

A common pathway starts with a 6-aminouracil derivative. uniroma1.itnih.gov The synthesis proceeds through the following key steps:

Nitrosation: The 6-aminouracil is treated with sodium nitrite in an acidic medium to introduce a nitroso group at the C5 position. nih.govsemanticscholar.org

Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite or through catalytic hydrogenation, to form a 5,6-diaminouracil (B14702). nih.govsemanticscholar.org

Cyclization: The resulting diamine is subsequently reacted with a source for the final carbon atom of the imidazole ring (C8). Formic acid is a common reagent for this step, leading to the formation of the xanthine core. nih.govchemistry-online.com

The Traube synthesis and its modifications, while effective, can sometimes require harsh reaction conditions and long reaction times. uniroma1.it An alternative approach involves the cyclization of 4,5-diaminopyrimidines with reagents like urea or potassium ethyl xanthate to yield 8-oxo or 8-thioxo derivatives, which can be further processed. chemistry-online.com

Functional Group Interconversions on Precursor Molecules

Another strategic approach to the purine-2,6-dione core involves the chemical modification of existing purine derivatives. This can be an efficient route if a suitable precursor is readily available. For instance, purines with different substituents at the 2 and 6 positions, such as chloro or amino groups, can be converted to the desired dione (B5365651).

One such method involves starting with 2,6-dichloropurine. Nucleophilic substitution of the chlorine atoms with amines or other nucleophiles can be performed, followed by subsequent reactions to install the desired functionality. For example, reaction with cyclohexylamine can be used to introduce a substituent at the N6 position. nih.gov Hydrolysis of halogenated purines under acidic or basic conditions can also be employed to introduce the carbonyl groups characteristic of the xanthine structure.

These interconversions are crucial for creating a variety of substituted xanthine precursors, which can then be taken forward for benzylation.

Regioselective Benzylation Strategies at Nitrogen Atoms

With the purine-2,6-dione core in hand, the next critical challenge is the regioselective introduction of benzyl (B1604629) groups. The xanthine molecule has four different nitrogen atoms, but under typical alkylation conditions, the N3, N7, and N9 positions are the most reactive. uniroma1.itresearchgate.net For the synthesis of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione, selective benzylation at the N3 and N7 positions is required.

N3 and N7 Selective Benzylation Techniques

Direct alkylation of the xanthine anion often leads to a mixture of products, with the thermodynamically more stable N9 isomer frequently predominating. nih.govacs.org Therefore, specific strategies are needed to favor substitution at N3 and N7. The reactivity of the nitrogen atoms in the xanthine ring is known to be in the order of N7 > N3 > N1. researchgate.net

A common approach involves a stepwise alkylation. For instance, starting with theophylline (B1681296) (1,3-dimethylxanthine), which already has methyl groups at N1 and N3, allows for subsequent benzylation to be directed primarily to the N7 position. However, to achieve the 3,7-dibenzyl substitution pattern on an unsubstituted xanthine core, a more controlled process is necessary.

One method involves the reaction of xanthine with benzyl bromide in the presence of a base. The choice of base and solvent can influence the regioselectivity. For example, using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is a common condition for N-alkylation of purines. researchgate.net

| Starting Material | Alkylating Agent | Base | Solvent | Position(s) Alkylated | Reference |

| 6-Chloropurine | Benzyl Bromide | K2CO3 | DMF | N9 and N7 mixture | researchgate.net |

| Xanthine | Benzyl Bromide | Various | Various | Mixture of N3, N7, N9 | nih.govacs.org |

| 1,3-Dimethylxanthine | Benzyl Bromide | Various | Various | Primarily N7 | nih.gov |

This table illustrates typical outcomes in the alkylation of purine derivatives, highlighting the challenge of achieving specific regioselectivity.

Control of Regioselectivity in Multi-substituted Systems

Achieving selective N3, N7-dibenzylation requires careful control over reaction conditions and potentially the use of protecting groups. The acidity of the N-H protons plays a significant role; the N3-H is generally more acidic than the N1-H, and the N7-H is more acidic than the N9-H. This difference can be exploited.

By carefully selecting the base and reaction temperature, it is possible to deprotonate the more acidic positions selectively. A stepwise approach is often most effective:

First Benzylation: Under milder basic conditions, the first benzyl group can be directed, often leading to a mixture where the N7- and N3-benzylated products are present.

Separation: The mono-benzylated isomers can be separated chromatographically.

Second Benzylation: The desired mono-benzylated intermediate (e.g., 3-benzylxanthine or 7-benzylxanthine) is then subjected to a second benzylation reaction under conditions designed to alkylate the remaining target nitrogen atom.

The use of protecting groups can also offer a more controlled route. For example, a labile protecting group could be installed at the N1 or N9 position, directing the benzylation to the desired N3 and N7 sites. Subsequent removal of the protecting group would then yield the final product.

Advanced Synthetic Protocols for Dibenzyl Purine Diones

To overcome the limitations of classical methods, such as long reaction times and lack of selectivity, advanced synthetic protocols have been developed. These often involve alternative energy sources or catalytic systems to improve efficiency and control.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields. nih.govnih.govresearchgate.net In the context of purine chemistry, microwave-assisted N-alkylation can enhance regioselectivity. ub.edu Reactions can be carried out for short durations (minutes instead of hours) at elevated temperatures, which can favor the formation of the kinetically controlled product over the thermodynamically favored one. ub.eduasianpubs.org For the synthesis of dibenzyl purine diones, a microwave-assisted approach could potentially offer a more rapid and selective route compared to conventional heating. beilstein-journals.orgmdpi.com

| Method | Key Advantage | Typical Reaction Time | Selectivity | Reference |

| Conventional Heating | Well-established | Hours to Days | Often yields mixtures | uniroma1.it |

| Microwave Irradiation | Rapid, higher yields | Minutes | Can improve regioselectivity | nih.govub.edu |

This table compares conventional heating with microwave-assisted synthesis for purine alkylation.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another valuable technique, particularly for reactions involving an aqueous phase and an organic phase. acsgcipr.orgphasetransfer.commdpi.com In the N-alkylation of xanthines, a quaternary ammonium salt can be used as a phase-transfer catalyst. princeton.edu The catalyst transports the deprotonated xanthine anion from the aqueous (or solid) phase into the organic phase where the reaction with the alkylating agent (benzyl bromide) occurs. This method can improve reaction rates, allow for the use of milder bases like sodium or potassium carbonate, and can be performed under more environmentally friendly conditions. acsgcipr.orgphasetransfer.com

Organotin Intermediates: The use of stannylene acetals, formed by the reaction of a diol with a dibutyltin oxide, is a well-known method for achieving regioselective alkylation in carbohydrate chemistry. asianpubs.orgsemanticscholar.orgrsc.org A similar principle can be applied to purine systems. By forming an organotin intermediate, the reactivity of specific nitrogen or oxygen atoms can be modulated, thereby directing the incoming benzyl group to a desired position with high selectivity.

These advanced methods provide synthetic chemists with powerful tools to construct complex molecules like this compound with greater efficiency and control than previously possible.

One-Pot Synthetic Procedures for Purine Dione Derivatives

One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. While specific one-pot procedures exclusively for this compound are not extensively detailed in the provided search results, the synthesis of analogous 1,4-benzothiazines has been achieved through a one-pot condensation and oxidative cyclization of 2-aminobenzenethiols with compounds containing an active methylene (B1212753) group in dimethyl sulfoxide (DMSO). researchgate.net This methodology proceeds through the formation of an enaminoketone intermediate. researchgate.net Such strategies highlight the potential for developing similar one-pot methods for purine dione synthesis.

A green and catalyst-free one-pot, multicomponent approach has been successfully employed for the diastereoselective synthesis of 3,4-dihydro-2H-benzo[b] tandfonline.comnih.govoxazine analogues. nih.gov This reaction involves the in situ formation of a Schiff base, followed by base-mediated alkylation and subsequent intramolecular cyclization. nih.gov The adaptability of this methodology suggests its potential application in the synthesis of diverse heterocyclic scaffolds, including purine diones.

Cyclization Reactions in the Formation of Fused Purine Diones

A cornerstone of purine dione synthesis is the cyclization of a pyrimidine precursor to form the fused imidazole ring. The classical Traube synthesis, a key method, involves the ring closure of a 5,6-diaminouracil derivative. biointerfaceresearch.comasianpubs.org This critical step can be significantly enhanced by microwave-assisted procedures. For instance, the reaction of 5,6-diaminouracils with triethyl orthoformate under microwave irradiation dramatically reduces reaction times from hours to minutes while achieving high yields, even on a gram scale. asianpubs.org

The synthesis of 7-substituted purines can also be efficiently achieved starting from 4-aminoimidazole-5-carbaldehyde oximes, which are prepared from 4-nitroimidazole. mdpi.comresearchgate.net These intermediates can be cyclized to form the desired purine ring system. mdpi.com Furthermore, the synthesis of N-7-substituted purines has been described starting from imidazole precursors, which are then cyclized to form the final purine products. mdpi.com

Computational studies have been employed to understand the mechanism of cyclization reactions, such as the silyl-Prins cyclization for the formation of dihydropyrans. mdpi.com These studies indicate a low energy profile for the transition state, supporting the feasibility of the cyclization process. mdpi.com

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 5,6-diamino-3-alkyluracil | Triethyl orthoformate | Microwave (120 W, 160 °C), 5 min | 1-Alkylxanthine | 85-90 |

| 4-aminoimidazole-5-carbaldehyde oximes | Orthoesters | N/A | 7-Substituted purines | N/A |

Photochemical Approaches in Purine Dione Synthesis

Photochemical methods offer unique pathways for the synthesis and modification of purine derivatives. A strategy involving photoredox and nickel-catalyzed sp2–sp3 cross-electrophile coupling has been developed for the C6-alkylation of purine analogues. nih.gov This dual catalytic method allows for the direct coupling of chloropurines with a wide range of primary and secondary alkyl bromides. nih.gov A key advantage of this approach is its applicability to unprotected nucleosides, enabling late-stage functionalization. nih.gov

The synthesis of 2,6-diazido-9-(β-D-ribofuranosyl)purine has been achieved through the reaction of 2,6-dichloro-9-(β-D-ribofuranosyl)purine with sodium azide. nih.gov This diazido derivative can then be used in photochemical labeling studies, where irradiation with 300-nm light leads to cross-linking with biological targets. nih.gov

| Reactants | Catalysts/Reagents | Conditions | Product |

| Chloropurine, Alkyl bromide | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst), Ni catalyst, tris(trimethylsilyl)silanol | N/A | C6-alkylated purine |

| 2,6-dichloro-9-(β-D-ribofuranosyl)purine, Sodium azide | N/A | N/A | 2,6-diazido-9-(β-D-ribofuranosyl)purine |

Purification and Isolation Techniques for Synthetic Dibenzyl Purine Dione Compounds

The purification of synthetic purine dione derivatives is crucial to obtain compounds of high purity for subsequent biological evaluation. Common purification techniques include column chromatography and recrystallization. For instance, sulfonamide derivatives of xanthine have been purified using column chromatography. biointerfaceresearch.com Similarly, the purification of xanthine oxidase inhibitory peptides derived from marine sources involved immobilized metal affinity chromatography. mdpi.com

In the synthesis of xanthine, a crude product can be purified through a secondary decolorization method to achieve high purity. google.com Recrystallization from solvents like water is also a common method to obtain pure crystalline products of xanthine derivatives. asianpubs.org

The purity of the final compounds is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC). google.com

| Compound Type | Purification Method |

| Sulfonamide derivatives of xanthine | Column Chromatography |

| Xanthine oxidase inhibitory peptides | Immobilized Metal Affinity Chromatography |

| Crude xanthine | Secondary decolorization |

| 1-Alkylxanthines | Recrystallization from water |

Structural Elucidation and Spectroscopic Characterization of 3,7 Dibenzyl 3,7 Dihydro Purine 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual atoms. For 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques is employed to map out its intricate structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis of Aromatic and Aliphatic Moieties

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) groups and the aliphatic protons of the methylene (B1212753) bridges.

The protons of the two benzyl groups, while chemically similar, may exhibit subtle differences in their chemical shifts depending on the solvent and molecular conformation. Typically, the aromatic protons would appear in the region of δ 7.2-7.4 ppm. The ten protons on the two phenyl rings would likely present as a complex multiplet.

A key feature of the ¹H NMR spectrum is the signal for the methylene (CH₂) protons of the benzyl groups attached to the nitrogen atoms of the purine (B94841) ring. These protons are expected to appear as sharp singlets in the aliphatic region of the spectrum, typically around δ 5.0-5.5 ppm. The integration of these signals would correspond to four protons, confirming the presence of two benzyl groups. The single proton on the C8 position of the purine ring would also give a characteristic singlet, typically found further downfield.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-8 (Purine) |

| ~7.3 | m | 10H | Aromatic (2 x C₆H₅) |

| ~5.2 | s | 4H | Methylene (2 x CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights into the Purine Core and Substituents

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, distinct signals are expected for the carbonyl carbons, the carbons of the purine core, and the carbons of the benzyl substituents.

The two carbonyl carbons (C2 and C6) of the purine-2,6-dione (B11924001) system are expected to resonate at the downfield end of the spectrum, typically in the range of δ 150-170 ppm. The carbons of the purine ring (C4, C5, and C8) would appear in the aromatic region, with their exact shifts influenced by the nitrogen substituents. The benzylic methylene carbons would produce a signal in the aliphatic region, generally around δ 45-55 ppm. The carbons of the phenyl rings would show a set of signals in the aromatic region (δ 125-140 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (C6) |

| ~155 | C=O (C2) |

| ~150 | C4 (Purine) |

| ~140 | C8 (Purine) |

| ~135 | Quaternary C (Phenyl) |

| ~129 | CH (Phenyl) |

| ~128 | CH (Phenyl) |

| ~127 | CH (Phenyl) |

| ~110 | C5 (Purine) |

| ~50 | CH₂ (Methylene) |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, within the aromatic rings of the benzyl groups.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). For example, the methylene proton signal would correlate with the methylene carbon signal.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the points of attachment of the benzyl groups to the purine ring by observing correlations between the methylene protons and the carbons of the purine core.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₉H₁₆N₄O₂), the molecular weight is 344.36 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 344. A prominent fragmentation pathway would likely involve the cleavage of the benzyl groups. The loss of a benzyl radical (C₇H₇•) would result in a fragment ion at m/z 253. The most intense peak in the spectrum (the base peak) is often the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a very stable carbocation formed from the benzyl group. Other fragments corresponding to the purine core could also be observed.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 344 | [M]⁺ |

| 253 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the various bonds present.

Key expected absorptions include:

C=O stretching: Strong absorption bands in the region of 1650-1720 cm⁻¹ corresponding to the two carbonyl groups of the purine-2,6-dione ring.

C-N stretching: Absorptions in the region of 1000-1350 cm⁻¹.

Aromatic C-H stretching: Signals typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals appearing just below 3000 cm⁻¹ for the methylene groups.

Aromatic C=C stretching: One or more bands in the 1450-1600 cm⁻¹ region.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2850 | Aliphatic C-H Stretch |

| ~1720-1650 | C=O Stretch (Amide) |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1350-1000 | C-N Stretch |

Thermoanalytical Techniques for Compound Stability Assessment

Specific studies employing thermoanalytical techniques to assess the stability of this compound could not be located. General principles of these techniques can be described, but their direct application to this compound, including any data tables of thermal decomposition, is not documented in the available resources.

Chemical Reactivity and Derivatization of 3,7 Dibenzyl 3,7 Dihydro Purine 2,6 Dione

Reactivity Profiles of the Purine-2,6-dione (B11924001) System

The 3,7-dibenzyl-3,7-dihydro-purine-2,6-dione, a derivative of the xanthine (B1682287) scaffold, possesses a rich and complex reactivity profile. The core purine-2,6-dione system is characterized by an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring. The two benzyl (B1604629) groups at the N3 and N7 positions significantly influence the electronic distribution and steric accessibility of the heterocyclic core, thereby dictating its reactivity.

The presence of carbonyl groups at C2 and C6 positions renders these sites susceptible to nucleophilic attack, although the aromaticity of the purine (B94841) system provides a degree of stability. The nitrogen atoms of the purine ring system possess lone pairs of electrons, contributing to the aromaticity and also serving as potential sites for further alkylation or other electrophilic reactions. However, in the case of this compound, the nitrogens at positions 3 and 7 are already substituted.

The C8 position of the imidazole ring is a key site for electrophilic substitution, a common feature in the chemistry of purine derivatives. This reactivity is driven by the electron-rich nature of the imidazole portion of the molecule.

Substituent Effects on Reaction Mechanisms

The benzyl groups at the N3 and N7 positions exert a profound influence on the reaction mechanisms of the purine-2,6-dione system. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The benzyl groups are generally considered to be weakly electron-donating through inductive effects, which can modulate the electron density of the purine ring system. This can influence the rates and regioselectivity of electrophilic substitution reactions. For instance, increased electron density at the C8 position can enhance its susceptibility to electrophilic attack.

Steric Effects: The bulky nature of the benzyl groups can sterically hinder the approach of reagents to certain positions on the purine ring. This steric hindrance can be a determining factor in the regioselectivity of reactions, favoring attack at less encumbered sites. For example, the accessibility of the C2 and C6 carbonyl groups to nucleophiles might be reduced compared to less substituted xanthine derivatives.

Research on related 6-substituted purines has demonstrated that substituents at the C6 position play a crucial role in directing regioselective N7-alkylation reactions. nih.gov While the target molecule is already N-benzylated, this principle underscores the importance of substituent identity in determining reaction outcomes in the purine system.

Functionalization at Specific Ring Positions (e.g., C8)

The C8 position of the this compound is a prime target for functionalization, allowing for the introduction of a wide array of substituents and the synthesis of novel derivatives.

One of the most common methods for functionalizing the C8 position is through lithiation followed by quenching with an electrophile. However, direct electrophilic substitution reactions are also prevalent. For instance, Vilsmeier-Haack type reactions can introduce a formyl group at the C8 position, which can then be further elaborated.

Halogenation at the C8 position, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, or alkynyl groups, respectively.

The following table summarizes some examples of C8-functionalized purine-2,6-dione derivatives, illustrating the types of transformations possible, which are applicable to the 3,7-dibenzyl scaffold.

| Precursor | Reagents and Conditions | C8-Substituent | Resulting Compound Type |

| This compound | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., R-X) | Alkyl, Aryl, etc. | C8-Substituted Derivative |

| This compound | NBS, CH3CN, reflux | Bromo | 8-Bromo-3,7-dibenzyl-3,7-dihydro-purine-2,6-dione |

| 8-Bromo-3,7-dibenzyl-3,7-dihydro-purine-2,6-dione | Arylboronic acid, Pd catalyst, base | Aryl | 8-Aryl-3,7-dibenzyl-3,7-dihydro-purine-2,6-dione |

| This compound | POCl3, DMF | Chloro | 8-Chloro-3,7-dibenzyl-3,7-dihydro-purine-2,6-dione |

| 8-Chloro-3,7-dibenzyl-3,7-dihydro-purine-2,6-dione | R-SH, base | Thioether | 8-(Alkyl/Arylthio)-3,7-dibenzyl-3,7-dihydro-purine-2,6-dione |

Oxidative and Reductive Transformations of the Purine Scaffold

The purine-2,6-dione scaffold can undergo both oxidative and reductive transformations, leading to a diverse range of products.

Oxidative Transformations: Oxidation of the purine ring can lead to the formation of uric acid-type derivatives. Strong oxidizing agents can lead to the cleavage of the imidazole ring. The benzyl groups themselves can also be susceptible to oxidation under certain conditions, potentially leading to the formation of benzoyl derivatives or cleavage of the benzyl group.

Reductive Transformations: Reduction of the carbonyl groups at the C2 and C6 positions is challenging due to the aromaticity of the purine system. However, under forcing conditions with strong reducing agents, reduction to the corresponding methylene (B1212753) groups or hydroxyl groups might be achievable. More commonly, reductive conditions are employed to deprotect benzyl groups, although this is a transformation of the substituent rather than the purine core itself. For instance, catalytic hydrogenation (e.g., H2, Pd/C) is a standard method for cleaving benzyl groups from nitrogen atoms.

Intermolecular and Intramolecular Reaction Pathways

The this compound can participate in both intermolecular and intramolecular reactions.

Intermolecular Reactions: These are reactions between the purine derivative and another molecule. Examples include the aforementioned C8-functionalization reactions, N-alkylation (if other N-H protons are available), and intermolecular cycloaddition reactions if suitable dienophilic or dipolarophilic moieties are present on the purine ring or the reactant.

Intramolecular Reactions: These reactions occur within the same molecule. For the parent this compound, intramolecular reactions are less common without further functionalization. However, if a reactive group is introduced onto one of the benzyl substituents, it could potentially react with a site on the purine core or the other benzyl group. For example, a benzyl group bearing a terminal alkyne could undergo an intramolecular cyclization with an activated position on the purine ring.

The synthesis of certain purine-2,6-dione derivatives involves the cyclization of substituted imidazole precursors, which is an example of an intramolecular pathway leading to the formation of the purine scaffold itself. nih.govresearchgate.net

Computational and Theoretical Studies on 3,7 Dibenzyl 3,7 Dihydro Purine 2,6 Dione

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for modeling the interaction between a small molecule ligand and a protein target.

In studies of purine-2,6-dione (B11924001) derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For instance, research on other compounds with the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold has utilized molecular docking to establish the binding modes of these inhibitors in the active sites of sirtuin enzymes like SIRT3. nih.govmdpi.com Such simulations can reveal key interactions, such as hydrophobic interactions, that are crucial for the inhibitor's function. nih.govmdpi.com Similarly, molecular docking has been applied to identify potential inhibitors of the SARS-CoV-2 main protease from a library of 1H-purine-2,6-dione derivatives. semanticscholar.orgresearchgate.net

For 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione, a typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A protein target of interest would be selected, and its 3D structure obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software like AutoDock, the ligand would be placed in the binding site of the receptor, and various conformations would be sampled to find the most stable binding pose.

Analysis of Results: The results would be analyzed to determine the binding affinity (often expressed as a docking score) and to visualize the interactions between the ligand and the amino acid residues of the protein.

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of a ligand-protein complex over time.

In the context of purine-2,6-dione derivatives, MD simulations have been used to validate the results of molecular docking studies. For example, a 100-nanosecond MD simulation was performed on a promising 1H-purine-2,6-dione derivative complexed with the SARS-CoV-2 main protease to confirm the stability of the predicted binding mode. semanticscholar.orgresearchgate.net

A molecular dynamics simulation of this compound, likely in complex with a target protein, would involve:

System Setup: The docked complex from the molecular docking simulation would be placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation Run: The simulation would be run for a specific period, allowing the atoms to move according to the laws of physics.

Trajectory Analysis: The trajectory of the atoms over time would be analyzed to assess the stability of the complex, identify conformational changes, and calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. These methods can provide insights into properties that are not accessible through classical molecular mechanics methods.

For derivatives of 3-methyl-3,7-dihydro-1H-purine-2,6-dione, quantum-chemical calculations have been performed to determine the charges on different atoms in the molecule. zsmu.edu.ua This information is valuable for understanding the molecule's reactivity and its potential to interact with other molecules. zsmu.edu.ua

A quantum chemical study of this compound could involve the calculation of various descriptors, such as:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons.

Electrostatic Potential: A map of the electrostatic potential on the molecule's surface can identify regions that are prone to electrophilic or nucleophilic attack.

Atomic Charges: The distribution of charge on the atoms of the molecule.

Below is a table of computed properties for this compound available from the PubChem database. nih.gov

| Property | Value |

| Molecular Weight | 332.4 g/mol |

| Molecular Formula | C19H16N4O2 |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 332.12732577 Da |

| Monoisotopic Mass | 332.12732577 Da |

| Topological Polar Surface Area | 67.2 Ų |

| Heavy Atom Count | 25 |

| Formal Charge | 0 |

| Complexity | 500 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Analysis of Non-Covalent Interactions: Hydrogen Bonding and Pi-Pi Stacking

Non-covalent interactions, such as hydrogen bonds and pi-pi stacking, are crucial for the structure and function of biological macromolecules and for the binding of ligands to their targets.

The purine-2,6-dione scaffold is capable of forming various non-covalent interactions. For example, in a study of a 1H-purine-2,6-dione derivative, hydrogen bonds were identified between the carbonyl groups of the purine (B94841) moiety and amino acid residues of the target protein. semanticscholar.org The benzyl (B1604629) groups in this compound introduce the possibility of pi-pi stacking interactions with aromatic residues in a protein's binding site.

An analysis of the non-covalent interactions of this compound would typically be part of the post-processing of molecular docking and molecular dynamics simulations. This analysis would identify and characterize all the significant non-covalent interactions between the ligand and its target, providing a detailed picture of the binding mode.

Structure-Property Relationship Investigations via Computational Methods

Structure-property relationship studies aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. Computational methods are widely used in these investigations.

Advanced Research Directions and Future Perspectives in Dibenzyl Purine Dione Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3,7-disubstituted xanthine (B1682287) derivatives, such as 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione, has traditionally been achieved through the alkylation of xanthine or its precursors. A common and straightforward approach involves the direct N-alkylation of theophylline (B1681296) (1,3-dimethylxanthine) with an alkylating agent like benzyl (B1604629) bromide. drugbank.comnih.gov However, achieving regioselectivity at the desired N3 and N7 positions can be a challenge.

Modern synthetic strategies are focused on developing more efficient and selective methods. One promising approach is the use of silylation to protect certain nitrogen atoms, thereby directing the alkylation to the desired positions. For instance, the silylation of 1-substituted xanthines followed by alkylation at the 7-position offers a facile route to creating 1,7-disubstituted xanthines, a method that can be adapted for 3,7-disubstituted analogs. nih.gov

Another innovative method starts from 5,6-diaminouracil (B14702) derivatives. This strategy allows for the construction of the purine (B94841) ring system with pre-installed substituents, offering greater control over the final structure. A recently developed procedure using 3-propargyl-5,6-diaminouracil has proven effective for preparing various xanthine derivatives and could be adapted for the synthesis of 3,7-dibenzyl analogs. nih.gov

The Traube synthesis, a long-standing method for preparing purines, also remains a viable, albeit older, route. This method involves the condensation of a pyrimidine (B1678525) derivative, such as 5,6-diaminouracil, with a source of the C8 carbon, like formic acid. nih.gov Modifications to this classic synthesis are being explored to improve yields and accommodate a wider range of substituents.

| Synthesis Method | Starting Material | Key Reagents/Conditions | Advantage |

| Direct Alkylation | Theophylline | Benzyl bromide, Base | Straightforward |

| Silylation-Assisted Alkylation | 1-substituted xanthine | Silylating agent, Benzyl halide | Improved regioselectivity nih.gov |

| Diaminouracil Condensation | 5,6-Diaminouracil derivative | Benzylating agent, Cyclizing agent | High control over substitution pattern nih.gov |

| Modified Traube Synthesis | 5,6-Diaminouracil | Formic acid, Benzylating agent | Classic, adaptable method nih.gov |

Exploration of Unique Reaction Pathways and Mechanisms

The purine-dione core of this compound offers several avenues for further chemical modification, leading to novel structures with potentially unique biological activities. The reactivity of the C8 position is of particular interest. For example, the introduction of various substituents at the C8 position of the xanthine scaffold has been a key strategy in developing selective adenosine (B11128) receptor antagonists. nih.govsemanticscholar.org

Mechanistic studies on the N-alkylation of xanthine derivatives have revealed that the reaction conditions can significantly influence the outcome. The choice of base, solvent, and temperature can affect the regioselectivity of the alkylation, highlighting the importance of carefully controlled reaction parameters. researchgate.net

Furthermore, the benzyl groups themselves can be subject to chemical transformations. For instance, reactions involving the aromatic rings of the benzyl substituents could lead to the synthesis of more complex derivatives with altered steric and electronic properties. The investigation of such pathways is a promising area for future research.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of this compound and its derivatives is crucial for understanding their chemical and biological properties. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. 1H and 13C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the positions of the benzyl groups and the integrity of the purine-dione core. derpharmachemica.com Advanced 2D NMR techniques, such as COSY and HMQC, can further establish connectivity within the molecule.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of the compound. derpharmachemica.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer additional structural insights.

X-ray Crystallography provides the definitive three-dimensional structure of the molecule in the solid state. This technique can reveal the precise bond lengths, bond angles, and conformational preferences of the molecule, which is invaluable for understanding its interactions with biological targets. nih.govnih.gov

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the dione (B5365651) and the aromatic C-H bonds of the benzyl groups. derpharmachemica.com

| Analytical Technique | Information Obtained |

| 1H and 13C NMR | Chemical environment of protons and carbons, structural confirmation derpharmachemica.com |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns derpharmachemica.com |

| X-ray Crystallography | Three-dimensional structure, bond lengths and angles nih.govnih.gov |

| Infrared Spectroscopy | Identification of functional groups derpharmachemica.com |

Design Principles for Next-Generation Purine Dione Frameworks

The design of next-generation purine dione frameworks based on the 3,7-dibenzyl scaffold is guided by structure-activity relationship (SAR) studies of related compounds. The goal is to create derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

A key design principle is the strategic modification of the substituents on the purine ring. For instance, SAR studies on xanthine derivatives have shown that substitutions at the C8 position can significantly impact their affinity and selectivity for adenosine receptors. semanticscholar.org Similarly, altering the substituents on the benzyl groups of this compound could fine-tune its biological activity.

The development of dual-target inhibitors is an emerging trend. By incorporating pharmacophores that can interact with multiple biological targets, it may be possible to design purine dione derivatives with enhanced therapeutic efficacy, particularly in complex diseases like cancer. mdpi.com

| Design Principle | Rationale | Example Application |

| C8-Position Modification | Modulate receptor affinity and selectivity semanticscholar.org | Introduction of styryl groups for A2A adenosine receptor antagonism nih.gov |

| Benzyl Group Substitution | Fine-tune steric and electronic properties | Addition of electron-withdrawing or -donating groups |

| Lipophilicity Modulation | Optimize membrane permeability and solubility | Introduction of polar functional groups |

| Computational Modeling | Predict binding modes and guide design mdpi.comnih.gov | Docking studies to identify key interactions with target enzymes |

| Dual-Target Inhibition | Enhance therapeutic efficacy mdpi.com | Combining pharmacophores for EGFR and BRAF inhibition mdpi.com |

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with DPP-4 or adenosine receptors.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Train machine learning algorithms (Random Forest, SVM) on datasets of purine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.